Phenol;tungsten

Description

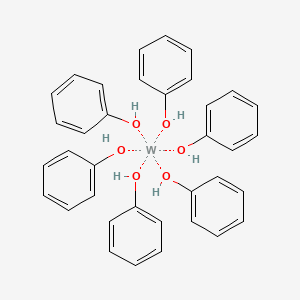

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H36O6W |

|---|---|

Molecular Weight |

748.5 g/mol |

IUPAC Name |

phenol;tungsten |

InChI |

InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H; |

InChI Key |

LBTYUMZOCMQFHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

1.1 Photocatalytic Production of Phenol

Recent studies have demonstrated the effectiveness of tungsten oxide (WO₃) as a photocatalyst for the selective oxidation of benzene to phenol. For instance, platinum-loaded tungsten oxide (Pt/WO₃) has been shown to achieve a phenol selectivity of 74% with 69% benzene conversion under specific conditions using water and molecular oxygen as reactants. This method outperforms traditional titanium dioxide (TiO₂) photocatalysts, which tend to produce CO₂ as the main product instead of phenol .

1.2 Tungstate-Based Catalysts

Research has also highlighted the potential of tungstate-based polyoxometalates as catalysts for one-pot oxidation reactions. In an aqueous environment, these catalysts can activate the C-H bonds in benzene, leading to phenol yields exceeding 50%. The addition of solvents like acetonitrile has been shown to enhance selectivity by inhibiting overoxidation of phenolic products .

Environmental Applications

2.1 Water Purification

Tungsten compounds have been employed in advanced oxidation processes for water purification, particularly in the simultaneous decomposition of phenolic compounds such as sodium formate and phenol itself. This technique utilizes discharge methods to break down organic pollutants, showcasing tungsten's utility in environmental remediation .

2.2 Valorization of Lignin

In biomass processing, tungsten carbide (W₂C) has been investigated for its role in lignin hydrocracking, converting complex lignin structures into simpler phenolic compounds. This process not only aids in waste valorization but also enhances the sustainability of chemical production from renewable resources .

Organic Synthesis

3.1 Selective Nitration of Phenol

Nanosized tungsten oxide supported on sulfated tin oxide has been utilized as a solid acid catalyst for the selective nitration of phenol. This application is crucial for producing nitrophenols, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .

3.2 Hydrodeoxygenation Reactions

Bulk molybdenum and tungsten phosphides have been studied for their effectiveness in hydrodeoxygenation reactions, particularly converting guaiacol to phenol. Tungsten phosphide (WP) was found to be more selective for phenol production compared to molybdenum phosphide (MoP), achieving up to 84% selectivity at elevated temperatures .

Data Summary Table

| Application | Catalyst Type | Selectivity (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Photocatalytic oxidation | Pt/WO₃ | 74 | 69 | Aqueous phase with O₂ |

| One-pot oxidation | Tungstate-based polyoxometalates | 80-90 | 23-41 | Aqueous acetonitrile solution |

| Water purification | Tungsten discharge method | N/A | N/A | In situ decomposition |

| Lignin hydrocracking | W₂C/AC | N/A | N/A | High-temperature conditions |

| Selective nitration | WO₃ on sulfated SnO₂ | N/A | N/A | Reaction with nitrating agents |

| Hydrodeoxygenation | WP | 84 | Varies | Elevated temperature (340-380 °C) |

Chemical Reactions Analysis

Photocatalytic Phenol Production from Benzene Using Tungsten Oxide Catalysts

Platinum-loaded tungsten oxide (Pt/WO₃) photocatalysts enable selective phenol production from benzene under aqueous conditions with molecular oxygen. The reaction mechanism involves:

-

Selective water oxidation : Photoexcited holes on Pt/WO₃ oxidize water molecules to generate hydroxyl radicals (·OH), which react with benzene to form phenol.

-

Avoidance of direct benzene oxidation : Unlike titanium dioxide (TiO₂) catalysts, which oxidize benzene directly (leading to CO₂ byproducts), Pt/WO₃ minimizes non-selective pathways by prioritizing water oxidation .

Key findings :

-

Selectivity : Phenol selectivity reached 74% at 69% benzene conversion, far exceeding TiO₂-based systems .

-

Isotopic labeling : ¹⁸O-labeled O₂ and H₂O experiments confirmed hydroxyl radicals originate from water, not molecular oxygen .

Hydrodeoxygenation of Guaiacol Using Tungsten Phosphide Catalysts

Bulk tungsten phosphide (WP) catalysts demonstrate high selectivity for phenol production during guaiacol hydrodeoxygenation, while molybdenum phosphide (MoP) exhibits higher activity but lower selectivity.

Reaction conditions :

Catalyst comparison :

Mechanistic insights :

-

WP’s surface properties (e.g., weaker Brønsted acidity, lower oxidized phosphorus content) favor phenol stability over full deoxygenation .

-

MoP’s higher acidity and active-site density promote cyclohexane formation via deeper deoxygenation .

Oxidative Conversion of Arylboronic Acids to Phenols Using Tungsten-Related Oxidants

A scalable method employs diacetoxyiodobenzene (PhI(OAc)₂) to oxidize arylboronic acids to phenols under ambient conditions. Key features:

-

Mechanism : Does not involve free radicals or oxygen, confirmed by TEMPO scavenging and EPR studies .

-

Hydroxyl source : ¹⁸O-labeled water experiments show hydroxyl groups in phenol derive from water, not the boronic acid substrate .

-

Optimal conditions :

Yield data :

Organometallic [2+2] Cycloaddition with Tungsten-Stabilized 2H-Phenol

A tungsten-coordinated 2H-phenol (TpW(NO)(PMe₃)(η²-phenol)) undergoes regioselective [2+2] cycloaddition with ketenes:

-

Reaction pathway :

Key advantages :

Comparison with Similar Compounds

Molybdenum Phosphide (MoP)

MoP is structurally analogous to WP and is used similarly in guaiacol conversion. Key differences include:

- Oxidation States : Fresh MoP surfaces show 4.1% Moδ+, 1.8% Mo⁴⁺, and 3.9% Mo⁶⁺, while WP exhibits higher W⁶⁺ content (37.4%) .

- Catalytic Performance: MoP demonstrates higher selectivity for phenol (95% at 300°C) compared to WP (82% at 350°C) under identical conditions .

- Stability : WP retains catalytic activity longer (>30 hours) due to slower oxidation compared to MoP.

Table 1: Catalytic Performance of MoP vs. WP

| Property | MoP | WP |

|---|---|---|

| Optimal Temperature | 300°C | 350°C |

| Phenol Selectivity | 95% | 82% |

| W⁶⁺/Mo⁶⁺ Content | 3.9% | 37.4% |

| Stability (Hours) | ~20 | >30 |

Phosphomolybdic Acid (H₃PMo₁₂O₄₀)

Used alongside phosphotungstic acid in the Folin–Ciocalteu reagent, this compound differs in:

- Redox Sensitivity : Molybdenum (Mo⁶⁺) is more readily reduced than tungsten (W⁶⁺), affecting reaction kinetics.

- Application: While both acids contribute to phenol quantification, phosphotungstic acid dominates in stability and reproducibility .

Iron-Phenol Complexes

Iron-phenol systems are employed in wastewater treatment for oxidative degradation. Compared to tungsten-based catalysts:

- Efficiency: Iron complexes show lower phenol conversion rates (<60%) and require harsher conditions (e.g., pH < 3).

- Cost : Iron is cheaper but less reusable due to rapid deactivation.

Copper-Phenol Catalysts

Used in hydroxylation reactions, copper-phenol systems exhibit:

- Selectivity: Preferential formation of dihydroxybenzenes (e.g., catechol) rather than pure phenol.

- Limitations : Copper leaching and toxicity restrict industrial adoption compared to WP/MoP .

Structural and Functional Insights

- Phenol (C₆H₅OH): The baseline compound with a hydroxyl group directly bonded to an aromatic ring. Its redox activity enables interactions with metals like tungsten .

- Tungsten Compounds : WP and phosphotungstic acid feature polyatomic structures with high oxidation states, enabling strong electron-transfer capabilities critical for catalysis and analytical detection .

Table 2: Key Properties of Phenol;Tungsten Systems

| System | Structure | Oxidation State | Primary Application |

|---|---|---|---|

| Tungsten Phosphide (WP) | WP crystal lattice | W⁶⁺, W⁴⁺ | Guaiacol → Phenol |

| Phosphotungstic Acid | H₃PW₁₂O₄₀ | W⁶⁺ | Folin–Ciocalteu assay |

Preparation Methods

Synthesis of Tungsten-Modified Resoles

The process begins with the preparation of a tungsten carbonyl/pyrrolidine complex. Tungsten hexacarbonyl (W(CO)₆) is reacted with pyrrolidine to form a finely ground powder. This complex is then mixed with a phenolic resol (e.g., phenol-formaldehyde resin) and heated to 140–160°C, resulting in a viscous, amber-colored resin. The tungsten atoms are chemically bonded via phenoxy linkages, which later form tungsten carbides during pyrolysis.

- Reactants: 9.0 parts tungsten carbonyl/pyrrolidine complex, 13.3 parts phenolic resol (66% solids).

- Conditions: Heating to 140°C for 1 hour, solvation in dimethylformamide.

- Curing: 20 hours at 200°C.

Copolymerization with Boron and Zirconium Resoles

Tungsten-containing resoles are often copolymerized with boron- or zirconium-modified resoles to optimize properties. For instance, mixing tungsten-, boron-, and zirconium-resoles (20 parts each) at 160°C yields a terpolymer with superior thermosetting characteristics.

Catalytic Synthesis of Phenol Using Tungsten-Based Catalysts

Tungsten catalysts enable selective phenol synthesis from aromatic precursors, leveraging hydrodeoxygenation (HDO) or photocatalytic pathways.

Hydrodeoxygenation of Polyhydroxylated Benzenes

A multicomponent catalyst containing tungsten (e.g., Cu-Zn-W oxide) converts dihydroxybenzenes to phenol at 250–500°C. The process uses staged reactors to control exothermicity, achieving >85% selectivity.

- Composition: CuSO₄·5H₂O, ZnSO₄·H₂O, Na₂WO₄.

- Protocol: Co-precipitation, drying at 120°C, calcination at 600°C.

- Performance: 85% selectivity at 90% conversion.

Photocatalytic Oxidation of Benzene

Platinum-loaded tungsten oxide (Pt/WO₃) photocatalyzes phenol synthesis from benzene using H₂O and O₂ under UV/visible light. The mechanism involves hole-mediated oxidation, with WO₃ acting as the photoactive phase.

- Conditions: UV/visible light, ambient temperature.

- Performance: 74% selectivity at 69% benzene conversion.

Guaiacol Deoxygenation Over Tungsten Phosphide

Tungsten phosphide (WP/SiO₂) selectively converts guaiacol to phenol at 300°C. WP outperforms molybdenum phosphide (MoP) in selectivity (100% vs. 53%) due to weaker acid sites.

- Precursor: (NH₄)₆H₂W₁₂O₄₀·xH₂O, H₃PO₂.

- Reduction: 750°C under H₂ for 6 hours.

Tungsten-Phenol Coordination Complexes

While direct synthesis methods are less documented, low-valent tungsten catalysts facilitate coupling reactions between aryl halides and phenols. For example, W(CO)₆ catalyzes the carbonylative coupling of aryl iodides with phenols to form esters, suggesting potential routes to tungsten-phenol adducts.

- Oxidative addition of aryl iodide to W(CO)₆.

- CO insertion to form a tungsten acyl intermediate.

- Nucleophilic attack by phenol, yielding ester products.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing phenol-tungsten complexes in aqueous solutions?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-O stretching in phenol), while nuclear magnetic resonance (NMR) elucidates structural interactions between phenol and tungsten ions. Elemental analysis and X-ray diffraction (XRD) confirm stoichiometry and crystallinity. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is effective for tracking phenol degradation kinetics .

Q. How should researchers design baseline experiments to study tungsten’s catalytic role in phenol oxidation?

- Methodological Answer : Start with controlled batch experiments under inert atmospheres to isolate tungsten’s catalytic effects. Use fixed phenol concentrations (e.g., 100–500 mg/L) and vary tungsten catalyst loadings (e.g., 0.1–5 wt%). Monitor pH, temperature, and dissolved oxygen levels. Include control experiments without tungsten to establish baseline reaction rates. Replicate trials to ensure reproducibility, and validate results using standardized protocols (e.g., ASTM methods for phenolic compounds) .

Q. What are the critical parameters for ensuring reproducibility in phenol-tungsten reaction studies? **

- Methodological Answer : Document (1) reagent purity (e.g., phenol ≥99%, tungsten salts with certified trace metal content), (2) reaction conditions (pH buffering, temperature control ±0.5°C), and (3) analytical calibration curves (e.g., HPLC with R² ≥0.995). Report catalyst synthesis methods (e.g., calcination temperature for tungsten oxides) and characterize catalysts pre- and post-reaction using surface area (BET) and electron microscopy (SEM/TEM). Cross-validate data with at least two independent techniques .

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken experimental designs optimize phenol degradation in tungsten-catalyzed systems?

- Methodological Answer :

- Plackett-Burman Design : Screen up to 9 variables (e.g., pH, temperature, catalyst loading, co-solvents) with minimal experiments (N = 12–16). Rank factors by main effects (e.g., pH and temperature showed 95% confidence in phenol degradation ).

- Box-Behnken Design : Optimize top 3–4 variables using response surface methodology (RSM). For example, a 3-factor design with 15 runs can model nonlinear interactions (e.g., tungsten catalyst activity peaks at pH 7.1 and 27.7°C ). Validate models via ANOVA (p < 0.05) and confirmatory experiments (error <5%).

- Tools : Use Excel Solver or R/Python packages (e.g.,

rsm,DoE.base) for regression analysis .

Q. How should researchers resolve contradictions in kinetic data for tungsten-mediated phenol oxidation?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., dissolved O₂ levels affect radical pathways; inert vs. aerobic setups yield conflicting rate constants ).

- Step 2 : Apply mechanistic modeling (e.g., Langmuir-Hinshelwood vs. Eley-Rideal kinetics) to identify rate-limiting steps. For example, adsorption discrepancies may arise if phenol binds to tungsten sites via π-interactions versus hydroxyl groups.

- Step 3 : Use isotopic labeling (e.g., deuterated phenol) or in-situ spectroscopy (ATR-FTIR) to track intermediate species. Cross-reference with literature rate constants for hydrated electrons (eₐq⁻) and hydroxyl radicals (·OH) in aqueous tungsten systems .

Q. What strategies improve the mechanistic understanding of tungsten’s role in phenol photodegradation?

- Methodological Answer :

- Time-resolved spectroscopy : Use pulsed laser techniques (e.g., transient absorption spectroscopy) to detect short-lived intermediates (e.g., W⁵+ during redox cycles).

- Computational modeling : Perform DFT calculations (e.g., Gaussian, VASP) to map reaction pathways (e.g., phenol adsorption energies on WO₃ surfaces ).

- Isotope tracing : Introduce ¹⁸O-labeled H₂O to distinguish hydroxyl radical vs. direct electron transfer mechanisms .

Data Presentation and Validation

Q. How should researchers present conflicting data on tungsten’s selectivity in phenol oxidation?

- Methodological Answer :

- Comparative tables : Tabulate selectivity data (e.g., catechol vs. quinone yields) across studies, noting key variables (pH, light intensity, catalyst morphology).

- Sensitivity analysis : Use tornado plots to show how ±10% changes in catalyst loading or temperature alter selectivity.

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Tables for Key Findings

Table 1 : Variables affecting phenol degradation in tungsten systems (from Plackett-Burman design ).

| Variable | Main Effect (mg/L/hr) | Confidence Level |

|---|---|---|

| pH | +5.83 | 95.03% |

| Temperature | -3.89 | 84.60% |

| Meat extract | -2.54 | 27.71% |

Table 2 : Optimized conditions for phenol degradation (Box-Behnken model ).

| Parameter | Optimal Value | Predicted Rate (mg/L/hr) | Experimental Rate (mg/L/hr) |

|---|---|---|---|

| pH | 7.12 | 37.30 | 38.45 |

| Temperature | 27.7°C | ||

| Meat extract | 1.6 g/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.